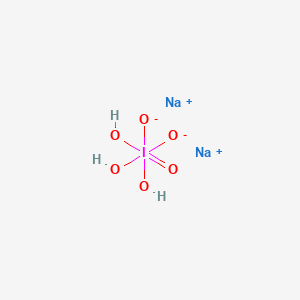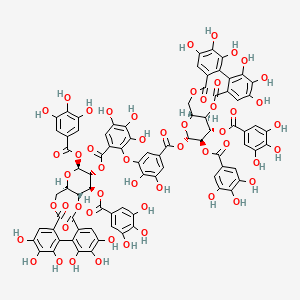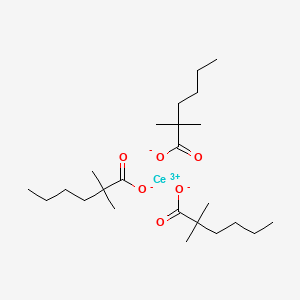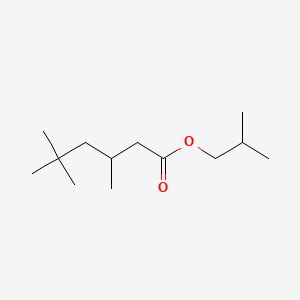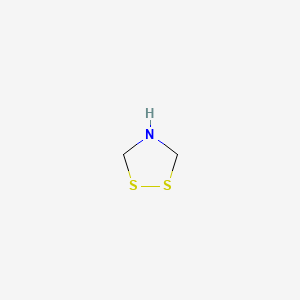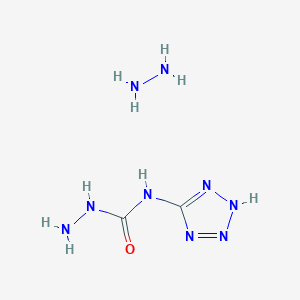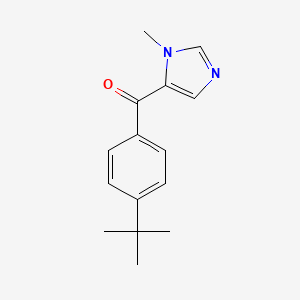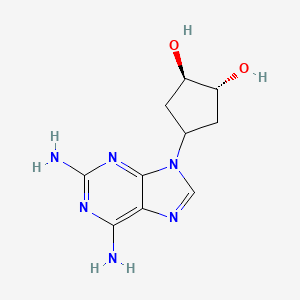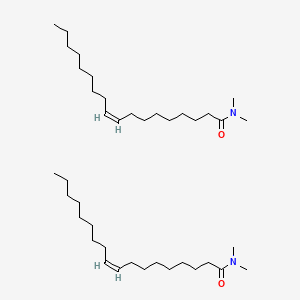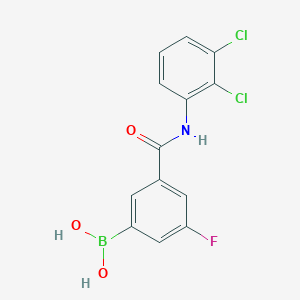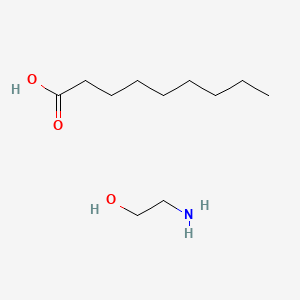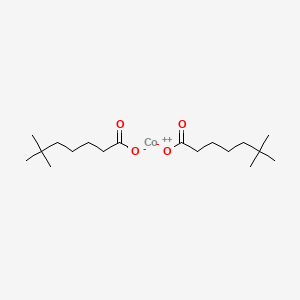
Cobalt(2+) neononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) neononanoate is a chemical compound with the molecular formula C18H34CoO4. It is a cobalt salt of neononanoic acid, which is a branched-chain fatty acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(2+) neononanoate can be synthesized through the reaction of cobalt(II) salts with neononanoic acid. The typical reaction involves dissolving cobalt(II) acetate or cobalt(II) chloride in an organic solvent, followed by the addition of neononanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the this compound complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where cobalt(II) salts and neononanoic acid are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to cobalt(0) using reducing agents such as hydrogen gas.
Substitution: The neononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under reflux conditions.
Major Products Formed
Oxidation: Cobalt(3+) complexes.
Reduction: Metallic cobalt or cobalt(0) nanoparticles.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Cobalt(2+) neononanoate has several scientific research applications:
Materials Science: It is employed in the synthesis of cobalt-based nanomaterials, which have applications in magnetic materials, sensors, and energy storage devices.
Environmental Science: It is used in the development of catalysts for environmental remediation processes, such as the degradation of pollutants.
Mécanisme D'action
The mechanism of action of cobalt(2+) neononanoate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(2+) acetate: Another cobalt(II) salt used in similar applications but with different ligand properties.
Cobalt(2+) chloride: Commonly used in catalysis and materials science, but with different solubility and reactivity compared to cobalt(2+) neononanoate.
Uniqueness
This compound is unique due to its branched-chain fatty acid ligand, which imparts specific solubility and reactivity characteristics. This makes it particularly suitable for applications requiring specific ligand environments, such as in certain catalytic or biomedical applications .
Propriétés
Numéro CAS |
93918-18-4 |
|---|---|
Formule moléculaire |
C18H34CoO4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
cobalt(2+);6,6-dimethylheptanoate |
InChI |
InChI=1S/2C9H18O2.Co/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
INLQBYNOUJZRKO-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



